6-nitro-1H-indole-3-carbaldehyde
Overview
Description
6-nitro-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C9H6N2O3 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Trisubstituted Indoles
1-Methoxy-6-nitroindole-3-carbaldehyde serves as a versatile electrophile in reactions with various nucleophiles, producing 2,3,6-trisubstituted indole derivatives. This method is useful for creating novel pyrimido[1,2-a]indole derivatives (Yamada et al., 2009).
Gold-Catalyzed Cycloisomerizations
A method using gold(I)-catalyzed cycloisomerization produces 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols. This process is efficient and applicable to a wide range of substrates, resulting in good yields (Kothandaraman et al., 2011).
Oxidative Coupling Reactions
Indole derivatives with a free position 3 can be converted into corresponding 3-nitro-derivatives using benzoyl nitrate. This process also yields various other nitro-indole derivatives under certain conditions (Berti et al., 1968).
Synthesis of Indazole Derivatives
1H-Indazole-3-carbaldehyde can be obtained through the ring opening of indole under acidic conditions, followed by diazotization and cyclization. This method is noted for its simplicity and suitability for industrial production (Ping, 2012).
Synthesis of Functional Derivatives
Sequential reaction of indole-3-carbaldehyde with certain compounds leads to the formation of functional derivatives of 3-(pyridine-4-yl)-1H-indole and 4-(1H-indol-3-yl)-thieno[2,3-b]pyridine (Dotsenko et al., 2018).
Antiproliferative Activity
New heterocyclic compounds derived from 1H-indole-3-carbaldehyde have been synthesized and tested for their antiproliferative potency against human breast cancer and normal murine fibroblast cell lines. These compounds have shown significant in-vitro antiproliferative activity (Fawzy et al., 2018).
Safety and Hazards
Future Directions
Indole-3-carbaldehyde and its derivatives, including 6-nitro-1H-indole-3-carbaldehyde, have been the focus of many recent studies due to their role in the synthesis of biologically active structures . Future research will likely continue to explore the potential applications of these compounds in pharmaceutical chemistry .
Mechanism of Action
Target of Action
6-Nitro-1H-indole-3-carbaldehyde is a derivative of the indole family . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are ideal precursors for the synthesis of active molecules . .
Mode of Action
It’s known that indole derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .
Biochemical Pathways
Indole derivatives are known to be involved in the synthesis of active molecules, suggesting they may influence various biochemical pathways .
Result of Action
As an indole derivative, it is known to be a precursor for the synthesis of biologically active structures .
Properties
IUPAC Name |
6-nitro-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-5-6-4-10-9-3-7(11(13)14)1-2-8(6)9/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFZSGBVGJNEPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80410168 | |
Record name | 6-nitro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80410168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10553-13-6 | |
Record name | 6-Nitro-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10553-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-nitro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80410168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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